Home > Products > Screening Compounds P57302 > Lenalidomide-5'-CO-PEG4-propargyl
Lenalidomide-5'-CO-PEG4-propargyl -

Lenalidomide-5'-CO-PEG4-propargyl

Catalog Number: EVT-14901205
CAS Number:
Molecular Formula: C25H31N3O8
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-5'-CO-PEG4-propargyl is a synthetic derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. The compound combines lenalidomide with a polyethylene glycol (PEG) linker and a propargyl group, enhancing its solubility and potential for targeted drug delivery.

Source

Lenalidomide is derived from thalidomide, which was originally developed as a sedative but later found to have significant anti-cancer properties. The synthesis of lenalidomide involves complex chemical processes that utilize various reagents and conditions to achieve high purity and yield. The specific synthesis of lenalidomide-5'-CO-PEG4-propargyl would follow similar methodologies but with modifications to incorporate the PEG and propargyl moieties .

Classification

Lenalidomide-5'-CO-PEG4-propargyl falls under the category of immunomodulatory drugs (IMiDs), which are known for their ability to modulate immune responses and induce apoptosis in cancer cells. This compound is classified as a chemical conjugate, combining the properties of lenalidomide with those of polyethylene glycol and propargyl, potentially increasing its therapeutic efficacy and bioavailability.

Synthesis Analysis

Methods

The synthesis of lenalidomide-5'-CO-PEG4-propargyl likely involves several key steps:

  1. Synthesis of Lenalidomide: As described in patent literature, lenalidomide can be synthesized through catalytic reduction processes involving intermediates like 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione .
  2. Conjugation with PEG: The incorporation of a polyethylene glycol moiety typically involves reacting the hydroxyl groups of PEG with carboxylic acid derivatives or activated esters derived from lenalidomide.
  3. Addition of Propargyl Group: The propargyl group can be introduced via nucleophilic substitution or coupling reactions, allowing for further functionalization or linkage to other biomolecules.

Technical Details

The specific reaction conditions, such as temperature, solvent choice, and reaction time, would be optimized to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.

Molecular Structure Analysis

Structure

Lenalidomide-5'-CO-PEG4-propargyl features a core structure derived from lenalidomide, characterized by its phthalimide ring system. The addition of a PEG linker enhances solubility in aqueous environments, while the propargyl group may facilitate further chemical modifications or conjugation to other therapeutic agents.

Data

The molecular formula for lenalidomide is C13H13N3O3C_{13}H_{13}N_{3}O_{3}, while the exact formula for lenalidomide-5'-CO-PEG4-propargyl would depend on the specific length and structure of the PEG chain incorporated. The molecular weight would also increase accordingly due to the added components.

Chemical Reactions Analysis

Reactions

Lenalidomide-5'-CO-PEG4-propargyl can participate in various chemical reactions:

  1. Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions with electrophiles.
  2. Click Chemistry: The alkyne functionality allows for "click" reactions with azides, facilitating bioconjugation.
  3. Hydrolysis: Under certain conditions, ester linkages may hydrolyze, releasing the active drug component.

Technical Details

Reagents commonly used in these reactions include various coupling agents (e.g., EDC or DCC for amine coupling), azides for click chemistry, and solvents like dimethyl sulfoxide or dichloromethane for solubilization.

Mechanism of Action

Process

Lenalidomide functions primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. It enhances the ubiquitination and subsequent proteasomal degradation of key transcription factors such as IKZF1 and IKZF3, leading to apoptosis in malignant cells .

Data

Research indicates that lenalidomide's mechanism involves modulation of substrate specificity within the CRL4 CRBN complex, effectively redirecting cellular degradation pathways towards oncogenic proteins . This unique action distinguishes it from traditional chemotherapeutics that directly induce cell death.

Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-5'-CO-PEG4-propargyl is expected to exhibit:

  • Solubility: Enhanced solubility in aqueous environments due to the PEG component.
  • Stability: Increased stability under physiological conditions compared to non-conjugated forms.

Chemical Properties

Key chemical properties may include:

  • Melting Point: To be determined experimentally; expected to vary based on PEG length.
  • pH Stability: Likely stable across a physiological pH range due to the nature of its components.

Relevant data from studies on similar compounds suggest favorable pharmacokinetic profiles due to increased solubility and bioavailability .

Applications

Scientific Uses

Lenalidomide-5'-CO-PEG4-propargyl has potential applications in:

  1. Targeted Therapy: Its design aims at enhancing targeted delivery mechanisms in cancer therapy.
  2. Bioconjugation: The propargyl group allows for conjugation with other therapeutic agents or imaging probes, facilitating dual-functionality in research settings.
  3. Drug Development: As a novel compound derived from an established drug, it serves as a basis for further modifications aimed at improving efficacy against resistant cancer strains or enhancing safety profiles .
Introduction to Targeted Protein Degradation (TPD) and Molecular Glues

Evolution of Immunomodulatory Drugs (IMiDs) in TPD

Immunomodulatory drugs (IMiDs) constitute the first clinically validated class of molecular glue degraders, with their evolution marking significant milestones in TPD development. Thalidomide, originally marketed as a sedative in the 1950s but withdrawn due to teratogenicity, was rediscovered for its efficacy in erythema nodosum leprosum and multiple myeloma. Structural optimization yielded lenalidomide (approved 2005) and pomalidomide (approved 2013), exhibiting improved efficacy and reduced toxicity profiles. These agents revolutionized hematological cancer treatment, particularly for multiple myeloma and 5q myelodysplastic syndromes (5q MDS), collectively generating billions in annual revenue [4].

The breakthrough understanding of IMiD mechanism came in 2010 with the identification of cereblon (CRBN) as their primary molecular target. This discovery revealed that IMiDs function not as simple inhibitors but as molecular glues that reshape the CRL4CRBN E3 ubiquitin ligase complex, enabling selective ubiquitination of previously untargeted proteins. Lenalidomide specifically induces degradation of transcription factors IKZF1 and IKZF3 (Ikaros and Aiolos) in multiple myeloma and CK1α in 5q MDS, explaining its therapeutic efficacy. However, off-target degradation of SALL4 and other developmental regulators contributes to its teratogenic potential, driving research toward more selective derivatives [2].

Recent medicinal chemistry efforts have focused on position-specific modifications of the lenalidomide scaffold to enhance therapeutic selectivity. 6-Fluoro-lenalidomide (NE-005) demonstrates superior neosubstrate discrimination, inducing potent degradation of IKZF1/3 and CK1α while sparing SALL4. This selectivity translates to enhanced anti-proliferative effects in multiple myeloma and 5q MDS cell lines compared to the parent compound. Such advances highlight the continued optimization potential of IMiD-based degraders [2].

Table 1: Evolution of Clinically Significant IMiD-Based Molecular Glues

CompoundApproval YearKey IndicationsTherapeutic AdvantagesPrimary Degradation Targets
Thalidomide1998 (re-approved)Erythema nodosum leprosum, MMRediscovered anticancer applicationMultiple neosubstrates
Lenalidomide2005MM, 5q MDSReduced toxicity vs. thalidomideIKZF1, IKZF3, CK1α
Pomalidomide2013Relapsed/refractory MMActivity in lenalidomide-resistant diseaseIKZF1, IKZF3
6-Fluoro-lenalidomideInvestigationalN/AEnhanced neosubstrate selectivityIKZF1/3, CK1α (SALL4 spared)

Role of Cereblon (CRBN) E3 Ubiquitin Ligase in IMiD Functionality

Cereblon functions as a substrate recognition subunit within the CRL4 ubiquitin ligase complex, where IMiDs bind to a tri-tryptophan hydrophobic pocket in its C-terminal domain. This binding induces structural reorganization that creates novel protein-protein interaction interfaces. Biochemical and structural studies reveal that IMiDs act as "molecular glue" by stabilizing interactions between CRBN and neosubstrates that would otherwise exhibit minimal affinity for the ligase complex. The glutaramide ring of lenalidomide maintains essential hydrogen bonds with CRBN, while modifications to its phthalimide ring dictate neosubstrate selectivity profiles [2] [3].

The molecular basis for lenalidomide's therapeutic effects centers on its recruitment of zinc-finger transcription factors IKZF1 and IKZF3 to CRBN. In multiple myeloma, IKZF1/3 degradation disrupts interferon regulatory factor 4 (IRF4) signaling, a critical survival pathway for malignant plasma cells. In 5q MDS, lenalidomide-induced degradation of casein kinase 1 alpha (CK1α) alleviates pathological haploinsufficiency by eliminating the hyperactive allele. However, off-target degradation of SALL4, a transcription factor essential for embryonic development, underlies lenalidomide's teratogenicity. This dichotomy has driven structural biology efforts to rationally design derivatives with improved therapeutic indices [2].

Lenalidomide-5'-CO-PEG4-propargyl exemplifies a strategically functionalized derivative designed for PROTAC development while retaining core CRBN-binding functionality. Its structure preserves the critical glutarimide moiety necessary for CRBN engagement but incorporates a PEG4 spacer and terminal alkyne for bioorthogonal conjugation. This molecule maintains the intrinsic molecular glue properties of the lenalidomide core while serving as a synthetic building block for bifunctional degraders [1].

Table 2: Structural Characteristics and Functionality of Lenalidomide-5'-CO-PEG4-propargyl

CharacteristicSpecificationFunctional Significance
Molecular FormulaC₂₅H₃₁N₃O₈Defines compound identity and properties
Molecular Weight501.536 g/molImpacts pharmacokinetics and permeability
Core StructureLenalidomide derivativeRetains CRBN-binding capability
Linker ChemistryPEG4 spacerProvides flexibility and hydrophilicity
Terminal Functional GroupPropargylEnables click chemistry conjugation
Purity≥95% (HPLC)Ensures reliability in research applications
Storage ConditionsRefrigeratedMaintains compound stability

Emergence of Proteolysis-Targeting Chimeras (PROTACs) as a TPD Strategy

PROTACs represent a groundbreaking extension of molecular glue principles through rationally engineered bifunctional molecules. These compounds consist of three modular components: a target protein ligand, an E3 ligase recruiter (typically an IMiD), and a synthetic linker connecting both moieties. Unlike monovalent molecular glues, PROTACs create artificial ternary complexes where the target protein is forcibly ubiquitinated by the recruited E3 ligase. This technology dramatically expands the druggable proteome, enabling degradation of proteins without endogenous CRBN-binding capacity. First-generation PROTACs utilized peptide-based E3 ligands but suffered from poor pharmacokinetics. The integration of small-molecule IMiD ligands revolutionized PROTAC design by improving cell permeability and oral bioavailability [3] [6].

The structural advantages of CRBN binders make them particularly valuable in PROTAC engineering. IMiDs exhibit lower molecular weights (~250-300 Da) compared to other E3 ligands like VHL inhibitors (~350 Da), allowing construction of more drug-like degraders. Lenalidomide-5'-CO-PEG4-propargyl exemplifies this approach as a purpose-built PROTAC component. Its terminal propargyl group enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-functionalized protein ligands. Meanwhile, the tetraethylene glycol (PEG4) spacer balances hydrophilicity and flexibility, optimizing ternary complex formation. PROTACs incorporating such linkers demonstrate enhanced degradation efficiency due to improved spatial orientation between target protein and E3 ligase [1] [5].

Current research focuses on optimizing PROTAC pharmacokinetic properties and tissue specificity. PEG-based linkers like that in Lenalidomide-5'-CO-PEG4-propargyl mitigate excessive hydrophobicity that plagues many PROTACs, potentially improving solubility and bioavailability. Additionally, the propargyl handle enables modular synthesis of PROTAC libraries for rapid structure-activity relationship studies. These advances accelerate the development of clinical candidates like CC-92480 (Mezigdomide), an investigational IKZF1/3 degrader currently in Phase II trials for relapsed/refractory multiple myeloma [4] [6].

Table 3: CRBN Ligands Used in PROTAC Development and Their Characteristics

CRBN LigandMolecular WeightLinker Attachment PointKey ApplicationsRepresentative PROTACs
Thalidomide-O-COOH~300 DaC4-positionEarly proof-of-concept PROTACsβTRCP-recruiting degraders
Lenalidomide-5'-CO-PEG4-propargyl501.536 DaTerminal alkyne via PEG4 linkerModular PROTAC synthesisBET degraders, kinase-targeting PROTACs
Pomalidomide-4'-PEG5-acid565.58 DaCarboxylic acid via PEG5 linkerSolubility-enhanced degradersBRD4 degraders, BTK degraders
CRBN ligand-9VariableMultipleDiverse experimental degradersPreclinical candidates
CRBN ligand-184VariableMultipleSpecialized degradersAU-24118 (clinical candidate)

Interactive Comparison: IMiDs vs. PROTACs

  • Molecular Weight: Molecular glues typically <500 Da; PROTACs often 700-1000 Da
  • Specificity: Molecular glues degrade natural neosubstrates; PROTACs degrade user-defined targets
  • Design Complexity: Molecular glues discovered empirically; PROTACs designed modularly
  • PK Properties: Molecular glues generally favorable; PROTACs may have PK challenges
  • Target Scope: Molecular glues limited to natural neosubstrates; PROTACs target diverse proteins

Properties

Product Name

Lenalidomide-5'-CO-PEG4-propargyl

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide

Molecular Formula

C25H31N3O8

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C25H31N3O8/c1-2-8-33-10-12-35-14-15-36-13-11-34-9-7-23(30)26-19-3-4-20-18(16-19)17-28(25(20)32)21-5-6-22(29)27-24(21)31/h1,3-4,16,21H,5-15,17H2,(H,26,30)(H,27,29,31)

InChI Key

SOOMZFSPZBICTG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.